

Technical Guide: 2'-TFA-NH-dA (2'-Amino-dA Precursor)

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Compound of Interest

Compound Name: 2'-TFA-NH-dA

CAS No.: 182626-53-5

Cat. No.: B150671

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Part 1: Chemical Identity & Specifications

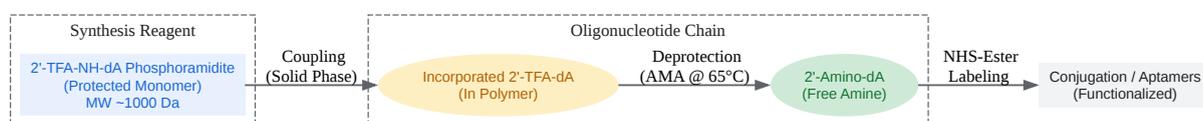
2'-TFA-NH-dA (2'-Deoxy-2'-trifluoroacetamidoadenosine) is a modified nucleoside used primarily as a protected building block for incorporating an amino group at the 2'-position of the ribose sugar. The trifluoroacetyl (TFA) group serves as an orthogonal protecting group for the 2'-amine, preventing side reactions during phosphoramidite coupling while being removable under specific basic conditions.

Molecular Specifications

Parameter	Specification
Common Name	2'-TFA-NH-dA
IUPAC Name	N-(9-((2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2,2,2-trifluoroacetamido)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (if N6 protected) or 2'-Deoxy-2'-(trifluoroacetamido)adenosine (Core)
Chemical Formula	C ₁₂ H ₁₃ F ₃ N ₆ O ₄ (Core Nucleoside)
Molecular Weight	362.27 g/mol (Core Nucleoside)
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol
CAS Registry	See References [1]

Structural Visualization

The following diagram illustrates the structural relationship between the protected phosphoramidite used in synthesis and the final deprotected 2'-amino-DNA residue.



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Figure 1: Workflow from protected phosphoramidite precursor to functionalized 2'-amino-DNA.

Part 2: Functional Utility & Mechanism

The primary utility of **2'-TFA-NH-dA** lies in its ability to introduce a reactive "handle" into DNA or RNA sequences.

- **Conjugation Handle:** The 2'-amino group (after TFA removal) is highly nucleophilic. It reacts efficiently with NHS-esters, isothiocyanates, or epoxides, allowing for site-specific labeling with fluorophores, quenchers, or affinity tags without disrupting Watson-Crick base pairing.
- **Nuclease Resistance:** The 2'-amino modification alters the sugar pucker (favoring C3'-endo, RNA-like conformation) and provides significant resistance to serum nucleases, making it valuable for therapeutic aptamer development [2].
- **Orthogonal Protection:** The Trifluoroacetyl (TFA) group is chosen because it is stable to the acidic detritylation steps (TCA/DCM) and oxidizing iodine steps of the synthesis cycle, yet cleaves cleanly in ammonia or methylamine during the final deprotection.

Part 3: Synthesis & Deprotection Protocols

Expert Note: The critical failure point in using **2'-TFA-NH-dA** is incomplete deprotection. The amide bond of the TFA group on an aliphatic amine (2'-position) is more stable than the amide protecting groups on the nucleobases (Bz/iBu). Standard room-temperature ammonia treatment is often insufficient.

A. Solid-Phase Coupling

- **Reagent Preparation:** Dissolve the phosphoramidite in anhydrous acetonitrile (0.1 M).
- **Coupling Time:** Extend coupling time to 6–10 minutes (vs. standard 2 min) to account for the steric bulk of the 2'-TFA group.
- **Oxidation:** Standard Iodine/Water/Pyridine is compatible.

B. Deprotection Protocol (Self-Validating)

To ensure complete removal of the TFA group and yield the free amine, use the AMA (Ammonium Hydroxide/Methylamine) method.

- **Reagent:** Prepare a 1:1 (v/v) mixture of 40% aqueous Methylamine and 28% Ammonium Hydroxide.
- **Incubation:**

- Add 1.0 mL AMA to the CPG column.
- Incubate at 65°C for 10–15 minutes.
- Note: If using standard Ammonium Hydroxide (no methylamine), incubation requires 55°C for 16–24 hours.
- Validation (HPLC):
 - Analyze the crude product via RP-HPLC.[1][2][3]
 - TFA-Intact: Elutes later (more hydrophobic).
 - TFA-Removed (Target): Elutes earlier. A single sharp peak indicates successful deprotection. Broadening or doublets suggest partial TFA retention [3].

C. Post-Synthetic Labeling (Optional)

Once deprotected and desalted:

- Dissolve oligo in Sodium Borate buffer (pH 8.5).
- Add 10-fold molar excess of NHS-ester label (dissolved in DMSO).
- Incubate for 2 hours at Room Temperature.
- Purify via HPLC or Gel Filtration.

References

- PubChem. (2025). Trifluoroacetic anhydride (Source of TFA group data). National Library of Medicine. [Link](#)
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- BOC Sciences. (2024). 2'-TFA-NH-dC and Nucleoside Analogs (Structural Analog Reference).[Link](#)

- Verma, S. & Eckstein, F. (1998). Modified Oligonucleotides: Synthesis and Strategy for Users. Annual Review of Biochemistry.

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Sources

- [1. Advanced method for oligonucleotide deprotection - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. glenresearch.com \[glenresearch.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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